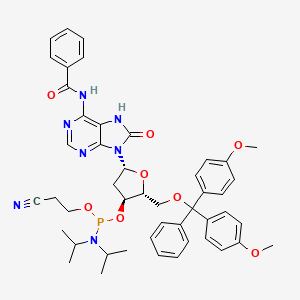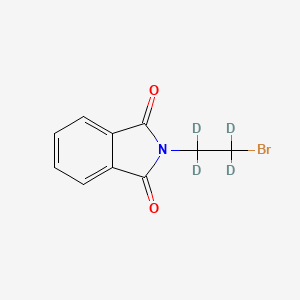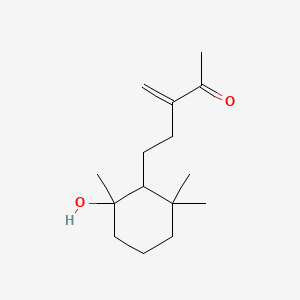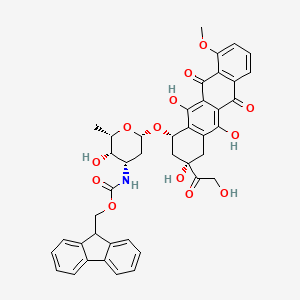![molecular formula C9H9ClO2S B586485 ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- CAS No. 151792-80-2](/img/structure/B586485.png)
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- is an organic compound with a complex structure that includes a chlorinated ethanone group and a hydroxy-methylthio substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- typically involves the chlorination of a precursor compound followed by further functionalization. One common method involves the use of halogenoacetic acids and aluminum chloride as a catalyst in a solvent-free environment at elevated temperatures (120-140°C) . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
Uniqueness
ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]- is unique due to the presence of both a hydroxy and a methylthio group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
151792-80-2 |
|---|---|
Formule moléculaire |
C9H9ClO2S |
Poids moléculaire |
216.679 |
Nom IUPAC |
2-chloro-1-(3-hydroxy-4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
Clé InChI |
LTQNTDZQGHMTKY-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=C(C=C1)C(=O)CCl)O |
Synonymes |
Ethanone, 2-chloro-1-[3-hydroxy-4-(methylthio)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


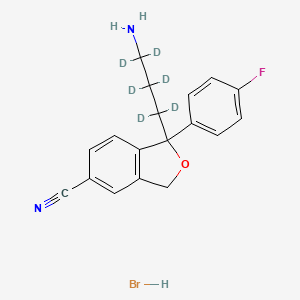
![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/new.no-structure.jpg)

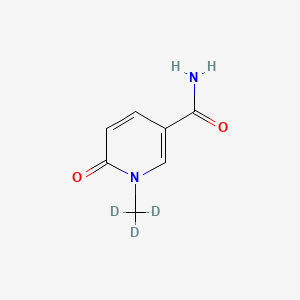
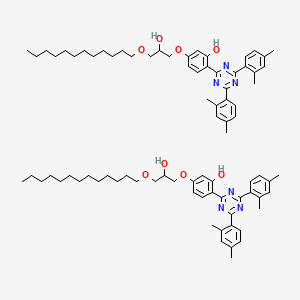
![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)

